molecular formula C36H52Cl2N4O B12946575 1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride hydrochloride

1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride hydrochloride

Cat. No.: B12946575
M. Wt: 627.7 g/mol
InChI Key: VYQVCEXMTWTAMW-UHFFFAOYSA-N
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Description

1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride hydrochloride is a complex organic compound. It features a combination of indolium and aminohexyl groups, which may impart unique chemical and biological properties. This compound could be of interest in various fields such as medicinal chemistry, materials science, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride hydrochloride likely involves multiple steps, including:

  • Formation of the indolium core.
  • Introduction of the aminohexyl side chain.
  • Coupling of the trimethylindolinylidene group.
  • Final quaternization to form the indolium chloride salt.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

  • Use of continuous flow reactors.
  • Optimization of solvent systems.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride hydrochloride may undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents might target the indolium core or side chains.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the side chains or core structure.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound’s unique structure could be used to create new polymers or materials with specific properties.

Biology

    Biological probes: The compound might serve as a fluorescent probe or marker in biological studies.

Medicine

    Drug development:

Industry

    Dye and pigment production: The indolium core might be useful in creating dyes or pigments for various applications.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Indolium derivatives: Compounds with similar indolium cores.

    Aminohexyl derivatives: Compounds featuring aminohexyl side chains.

    Trimethylindolinylidene derivatives: Compounds with similar trimethylindolinylidene groups.

Uniqueness

1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride hydrochloride is unique due to its combination of these structural elements, which may impart distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C36H52Cl2N4O

Molecular Weight

627.7 g/mol

IUPAC Name

N-(6-aminohexyl)-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride;hydrochloride

InChI

InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H

InChI Key

VYQVCEXMTWTAMW-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.Cl.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.Cl.[Cl-]

Origin of Product

United States

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